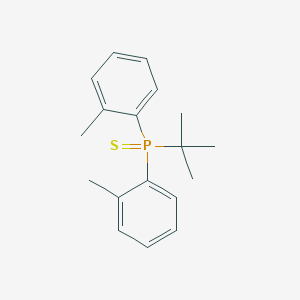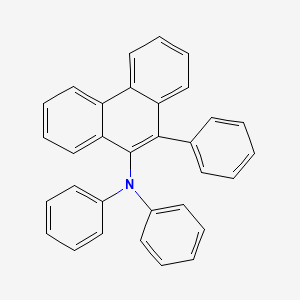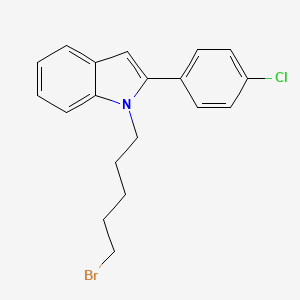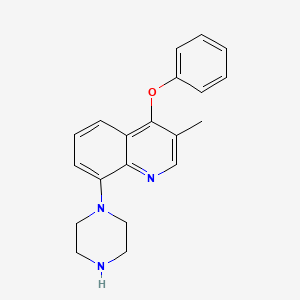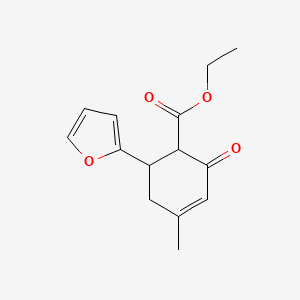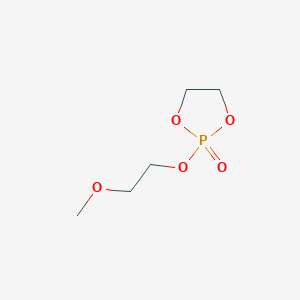
2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
準備方法
The synthesis of 2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of 2-(2-methoxyethoxy)ethanol with a phosphorus-containing reagent. One common method involves the use of hexachlorocyclotriphosphazene (HCCP) as a starting material. The synthesis proceeds through a two-step process:
Synthesis of Polydichlorophosphazenes (PDCP): HCCP is reacted with aluminum chloride (AlCl3) as a catalyst to produce PDCP through ring-opening polymerization.
Substitution Reaction: The chlorine atoms in PDCP are substituted with 2-(2-methoxyethoxy)ethanol to form the desired compound.
化学反応の分析
2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the methoxyethoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce phosphoric acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of 2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo hydrolysis to release phosphoric acid derivatives, which can interact with biological molecules and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used .
類似化合物との比較
2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one can be compared with other similar compounds, such as:
2-Methoxyethanol: This compound is a glycol ether with similar solvent properties but lacks the phosphorus-containing ring structure.
2-(2-Methoxyethoxy)ethanol: This compound is used as a solvent and has similar hydrophilic and lipophilic properties but does not contain the dioxaphospholane ring.
2-(2-Methoxyethoxy)acetic acid: This compound is used as a surfactant and has similar chemical properties but lacks the phosphorus atom.
特性
CAS番号 |
922522-52-9 |
|---|---|
分子式 |
C5H11O5P |
分子量 |
182.11 g/mol |
IUPAC名 |
2-(2-methoxyethoxy)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O5P/c1-7-2-3-8-11(6)9-4-5-10-11/h2-5H2,1H3 |
InChIキー |
WJSTWAMKWXORCA-UHFFFAOYSA-N |
正規SMILES |
COCCOP1(=O)OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)

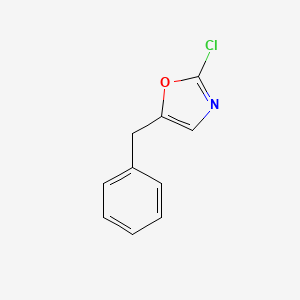
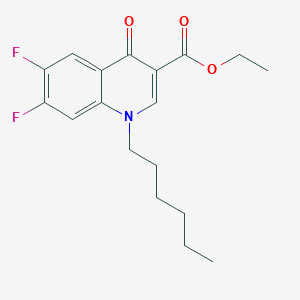
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
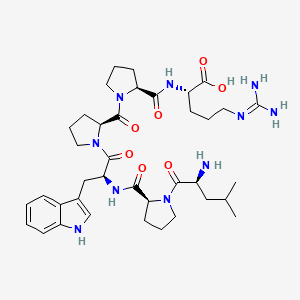
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
